molecular formula C29H34O14 B1254757 Hypoxoside

Hypoxoside

Cat. No. B1254757
M. Wt: 606.6 g/mol
InChI Key: NKCXUXCXXINIMN-LITNSJRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hypoxoside is a natural product found in Campynema lineare, Hypoxis, and other organisms with data available.

Scientific Research Applications

Cardioprotection

  • Hyperoside in Cardiovascular Diseases : Hyperoside (Hyp) shows potential in protecting cardiomyocytes against hypoxia-induced injury, primarily by upregulating microRNA-138. This suggests Hyp's promising role in clinical cardioprotection (He et al., 2021).

Pharmacological Analysis

  • Quantitative Determination in Traditional Medicine : A high-performance liquid chromatography method was developed for quantifying hypoxoside in African potato (Hypoxis hemerocallidea), a traditional African medicine. This is essential for quality control and standardization of medical preparations (Nair & Kanfer, 2006).

Structural Analysis

  • Identification in Medicinal Plants : this compound was identified as a new glycoside from the rhizome of Hypoxis obtusa, used in Mozambican medicine. Understanding its structure aids in pharmacological research and potential therapeutic applications (Marini Bettolo et al., 1982).

Analgesic Effects

  • Potential Analgesic Agent : this compound shows analgesic effects, likely through an anti-inflammatory mechanism, as indicated in studies involving Hypoxis spp. This highlights its potential use in pain management (Nicoletti et al., 1996).

Colitis Treatment

  • Role in Inflammatory Bowel Disease : Hyperoside has shown effectiveness in alleviating symptoms of ulcerative colitis in mice, possibly through the MKRN1-PPARγ axis, indicating a new potential therapeutic target for such diseases (Cheng et al., 2021).

Hepatoprotection

  • Liver Disease Management : Hyperoside demonstrates hepatoprotective properties in cellular and animal models, suggesting its therapeutic potential in various liver disorders (Jang, 2022).

Vascular Protection

  • Effects on Endothelial Cells : Hyperoside has been shown to protect human umbilical vein endothelial cells from oxidative stress-induced damage, which could be beneficial in managing vascular diseases (Li et al., 2012).

Drug Delivery

  • Enhancing Bioavailability : Research on creating effective delivery systems for this compound, like nanoparticles, is ongoing to improve its solubility and bioavailability for broader therapeutic applications (Wang et al., 2021).

Retinopathy Treatment

  • Role in Diabetic Retinopathy : Hyperoside may have a protective effect against diabetic retinopathy by reducing oxidative stress and inhibiting high glucose-induced cell damage and apoptosis (Wu et al., 2020).

properties

Molecular Formula

C29H34O14

Molecular Weight

606.6 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[2-hydroxy-4-[(E)-5-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]pent-1-en-4-ynyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C29H34O14/c30-12-20-22(34)24(36)26(38)28(42-20)40-18-8-6-14(10-16(18)32)4-2-1-3-5-15-7-9-19(17(33)11-15)41-29-27(39)25(37)23(35)21(13-31)43-29/h2,4,6-11,20-39H,1,12-13H2/b4-2+/t20-,21-,22-,23-,24+,25+,26-,27-,28-,29-/m1/s1

InChI Key

NKCXUXCXXINIMN-LITNSJRUSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/CC#CC2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

SMILES

C1=CC(=C(C=C1C=CCC#CC2=CC(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CCC#CC2=CC(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O

synonyms

1,5-bis(4'-glucopyranosyloxy-3'-hydroxyphenyl)pent-4-en-1-yne
hypoxoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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